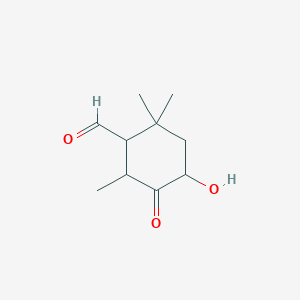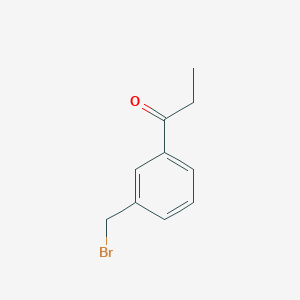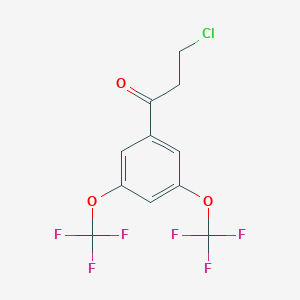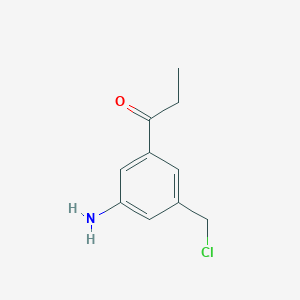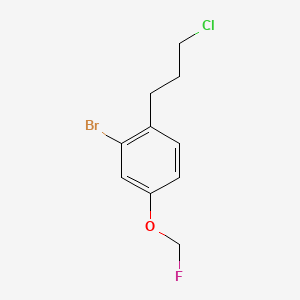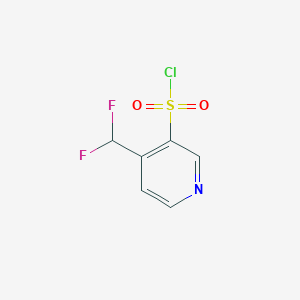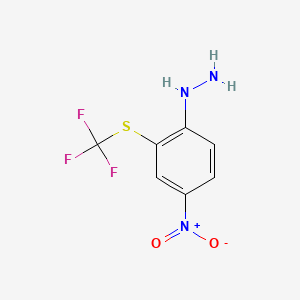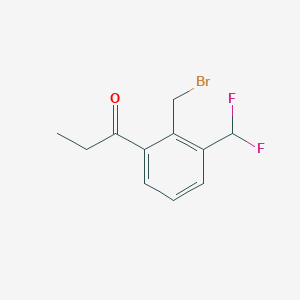
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromomethyl group and a difluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by a series of chemical reactions to introduce the difluoromethyl group and the propanone moiety. One common synthetic route is as follows:
Bromination: The precursor compound, 2-(difluoromethyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-(bromomethyl)-3-(difluoromethyl)benzene.
Friedel-Crafts Acylation: The brominated intermediate is then reacted with propanoyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one depends on its specific application and the target molecules or pathways involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl and difluoromethyl groups can enhance the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Contains a trifluoromethylthio group instead of a difluoromethyl group.
2-Phenyl-1-benzopyran-4-one derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H11BrF2O |
|---|---|
分子量 |
277.10 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-3-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O/c1-2-10(15)7-4-3-5-8(11(13)14)9(7)6-12/h3-5,11H,2,6H2,1H3 |
InChIキー |
RQHJELXJQKMEIW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=CC(=C1CBr)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


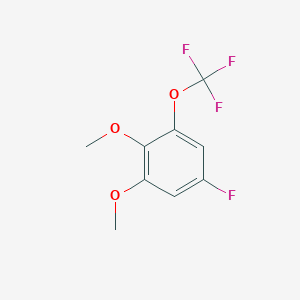
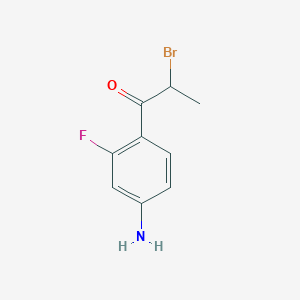
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
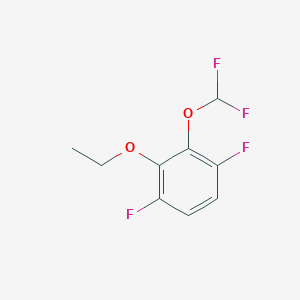
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)

![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)
